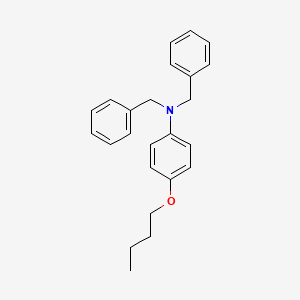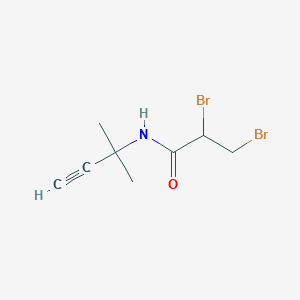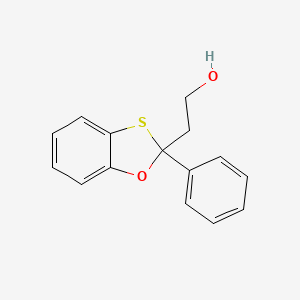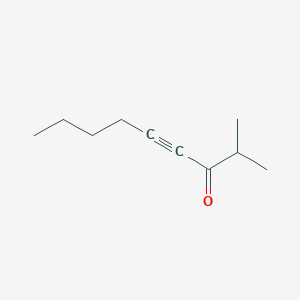
4-Nonyn-3-one, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyn-3-one, 2-methyl- is an organic compound belonging to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes a triple bond and a ketone functional group. The molecular formula for 4-Nonyn-3-one, 2-methyl- is C10H16O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyn-3-one, 2-methyl- can be achieved through various methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride. Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide is another viable route .
Industrial Production Methods: Industrial production of 4-Nonyn-3-one, 2-methyl- typically involves large-scale chemical reactions under controlled conditions. The use of anhydrous solvents and precise temperature control is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nonyn-3-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or the ketone group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-Nonyn-3-one, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacology, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Nonyn-3-one, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triple bond and ketone group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-Nonyn-3-one: Another alkyne with a similar structure but differing in the position of the triple bond.
2-Nonyn-4-one: A compound with the triple bond and ketone group in different positions compared to 4-Nonyn-3-one, 2-methyl-.
3-Methylnon-1-yn-3-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness: 4-Nonyn-3-one, 2-methyl- is unique due to its specific arrangement of the triple bond and ketone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
63098-60-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methylnon-4-yn-3-one |
InChI |
InChI=1S/C10H16O/c1-4-5-6-7-8-10(11)9(2)3/h9H,4-6H2,1-3H3 |
InChI Key |
FHRLTGSCCZXGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


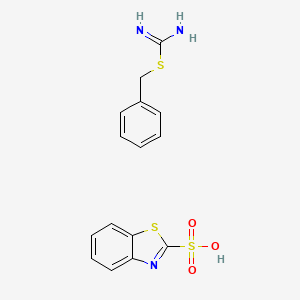


![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)


![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
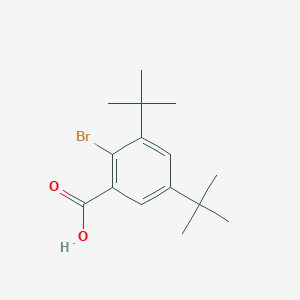
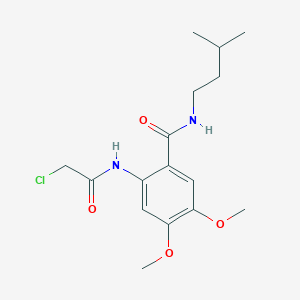
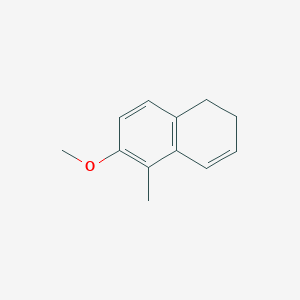
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
